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molecular formula C10H11NO2 B138612 N-(4-Acetylphenyl)acetamide CAS No. 150667-24-6

N-(4-Acetylphenyl)acetamide

Cat. No. B138612
M. Wt: 177.2 g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Patent
US07427623B2

Procedure details

To a suspension of 4′-acetamido-acetophenone 2 (21.84 g, 123 mmol) in acetic acid (184 mL), bromine (6.5 mL, 127 mmol) was added. The mixture was heated (inner temp: 52° C., oil bath temp: 60˜65° C.) with vigorous stirring until the suspension make a clear solution. The heating bath was rapidly removed, and the mixture was stirred at room temperature for 15 min and then stirred in an ice-water bath for 2 h(inner temp. 50° C.˜20° C.). The precipitation was filtrated, washed with 30% EtOH in water, and dried under reduced pressure to give 3 as a pale brown solid (24.0 g, 75% yield): MS(ES) m/e 257 [M+H].
Quantity
21.84 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Br:14]Br>C(O)(=O)C>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH2:12][Br:14])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
21.84 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
184 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring until the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The heating bath was rapidly removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred in an ice-water bath for 2 h(inner temp. 50° C.˜20° C.)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with 30% EtOH in water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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